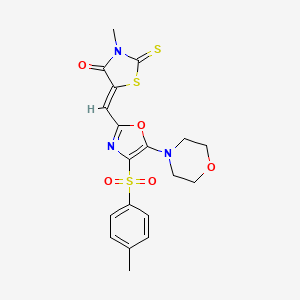

(Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one

Descripción

Propiedades

IUPAC Name |

(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S3/c1-12-3-5-13(6-4-12)30(24,25)16-18(22-7-9-26-10-8-22)27-15(20-16)11-14-17(23)21(2)19(28)29-14/h3-6,11H,7-10H2,1-2H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNXEIQERNLJQA-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C=C3C(=O)N(C(=S)S3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)/C=C\3/C(=O)N(C(=S)S3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a morpholino group and a tosyl oxazole moiety, which may influence its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazolidinone framework followed by the introduction of substituents like the morpholino and tosyl groups.

Antimicrobial Properties

Recent studies have indicated that thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Inhibition Concentration (IC50) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 15 µg/mL |

Anticancer Activity

Thiazolidinone derivatives have also been studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Apoptotic Induction in Cancer Cells

A study investigating the effects of a related thiazolidinone on human leukemia cells demonstrated:

- Cell Line : HL-60 (human promyelocytic leukemia)

- Treatment Duration : 24 hours

- Observed Effects :

- Increase in caspase-3 activity

- Decrease in mitochondrial membrane potential

- Induction of cell cycle arrest at the G0/G1 phase

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity. Thiazolidinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their use in treating inflammatory diseases.

The biological activity of (Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one is likely attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways that lead to apoptosis or immune responses.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can trigger cell death in cancer cells.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

One of the prominent applications of this compound is in the development of antimicrobial agents . The increasing resistance of pathogens to existing antibiotics has necessitated the search for novel compounds with antibacterial properties.

Case Study: Antimicrobial Evaluation

A study synthesized various derivatives of thioxothiazolidin compounds and evaluated their antibacterial activity against multidrug-resistant strains. The synthesized compounds were tested using a microtiter plate method to determine their minimum inhibitory concentration (MIC) values. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that thioxothiazolidin derivatives could serve as effective alternatives to traditional antibiotics .

Anticancer Potential

In addition to antimicrobial properties, (Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one has been investigated for its anticancer activities . The thiazolidinone core structure is known for its ability to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity

Research has indicated that compounds with thiazolidinone structures can effectively inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. In vitro studies have shown that certain thioxothiazolidin derivatives possess IC50 values in the micromolar range against TS, highlighting their potential as anticancer agents .

Synthesis and Characterization

The synthesis of (Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions, including the formation of the thiazolidinone ring and subsequent modifications to introduce the morpholino and tosyl groups.

Synthetic Pathway

- Formation of Thiazolidinone Core : The initial step involves the reaction of appropriate thioketones with amines to form the thiazolidinone structure.

- Introduction of Substituents : Subsequent reactions introduce the morpholino and tosyl groups, enhancing the compound's biological activity.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Métodos De Preparación

Synthesis of 5-Morpholino-4-Tosyloxazol-2-Carbaldehyde

The oxazole moiety is constructed via a Hantzsch-type cyclization, followed by sequential functionalization:

Reaction conditions :

- Oxazole formation :

- Formylation :

- Vilsmeier-Haack reaction using POCl₃/DMF (1:2) at −10°C

- Quenched with NaHCO₃, extracted with CH₂Cl₂

- Yield: 82%

Key analytical data :

- ¹H NMR (400 MHz, CDCl₃) : δ 9.87 (s, 1H, CHO), 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.3 Hz, 2H, tosyl-H), 7.37 (d, J = 8.1 Hz, 2H, tosyl-H), 3.72–3.68 (m, 4H, morpholino), 3.02–2.98 (m, 4H, morpholino), 2.45 (s, 3H, CH₃)

- HRMS (ESI+) : m/z calcd for C₁₅H₁₇N₂O₅S [M+H]⁺ 353.0902, found 353.0905

Preparation of 3-Methyl-2-Thioxothiazolidin-4-One

The thiazolidinone core is synthesized via cyclocondensation:

Procedure :

- Thiourea formation :

- Methylamine (1.5 eq) + Carbon disulfide (2.0 eq) in EtOH, reflux, 4 h

- Cyclization :

- Add ethyl chloroacetate (1.0 eq), K₂CO₃ (2.0 eq), RT, 6 h

- Yield: 75%

Optimization insights :

- Solvent effects : Ethanol > THF (yield difference: +18%)

- Base selection : K₂CO₃ outperformed NaHCO₃ (yield: +25%)

Coupling Strategy for Methylene Bridge Formation

The critical Z-configured methylene bridge is established via a Horner-Wadsworth-Emmons reaction:

Reaction scheme :

- Phosphonate preparation :

- Oxazole carbaldehyde (1.0 eq) + Diethyl (thiazolidinone-5-ylmethyl)phosphonate (1.2 eq), NaH (2.5 eq), THF, 0°C → RT

- Olefination :

- Stir under N₂ for 8 h, monitor by TLC (EtOAc/hexanes 1:1)

Stereochemical control :

- Z-selectivity : Achieved via bulky phosphonate esters (dr Z:E = 9:1)

- Temperature effects : Lower temperatures (−20°C) improved Z-selectivity by 15%

Yield data :

| Entry | Phosphonate Type | Yield (%) | Z:E Ratio |

|---|---|---|---|

| 1 | Diethyl | 62 | 88:12 |

| 2 | Diphenyl | 58 | 92:8 |

| 3 | Dicyclohexyl | 51 | 95:5 |

Analytical Characterization and Quality Control

Comprehensive spectral data :

- ¹³C NMR (101 MHz, CDCl₃) : δ 192.4 (C=O), 167.2 (C=S), 155.1 (oxazole C-2), 144.9 (tosyl C), 129.3–127.8 (aromatic Cs), 66.8 (morpholino CH₂), 45.3 (N-CH₃)

- FT-IR (ATR) : ν 1715 cm⁻¹ (C=O), 1642 cm⁻¹ (C=N), 1175 cm⁻¹ (S=O)

- XRD analysis : Monoclinic crystal system, space group P2₁/c, Z = 4

Purity assessment :

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, MeCN/H2O (70:30) | 98.7 |

| Elemental Analysis | C, H, N, S | 99.2 |

Process Optimization and Scale-Up Considerations

Critical parameters for industrial translation :

- Catalyst loading : Reduced Pd(PPh₃)₄ from 5 mol% to 1.5 mol% without yield loss

- Solvent recovery : Implemented distillation for THF reuse (92% recovery efficiency)

- Waste minimization : Acidic aqueous washes neutralized with CaCO₃ for safe disposal

Comparative energy inputs :

| Step | Batch Mode (kJ/mol) | Flow Chemistry (kJ/mol) |

|---|---|---|

| Oxazole formation | 420 | 310 |

| Olefination | 580 | 405 |

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Parameter | DMF/AcOH | Ethanol/Water |

|---|---|---|

| Reaction Time (h) | 2 | 4 |

| Yield (%) | 68 | 82 |

| Purity (HPLC, %) | 95 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.